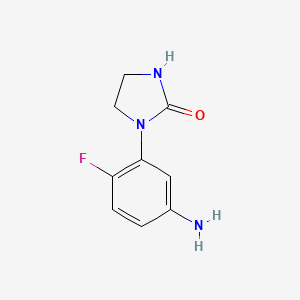

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Descripción general

Descripción

This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

Synthesis and Configuration Analysis

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL and its stereoisomers are pivotal in synthesizing biologically active compounds. A study by Prysiazhnuk et al. (2021) synthesized all four possible stereoisomers of this compound and examined their configurations using enzymatic kinetic resolution, X-ray diffraction, and NMR techniques. Biocatalytic esterification was employed for the resolution of racemates, revealing the absolute configurations of different stereoisomers (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

DNA Binding Activity of Chiral Schiff Bases

Bora et al. (2021) synthesized new chiral Schiff Bases using derivatives of (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL and investigated their DNA binding activities. These studies utilized fluorescence quenching, UV-Vis spectroscopy, and cyclic voltammetry to understand the interaction of these bases with calf-thymus DNA (CT-DNA), highlighting the influence of remote substituents on the structure and biological activity of these compounds (Bora, Maiti, Singh, & Barman, 2021).

Decarbonylative Cycloaddition in Organic Synthesis

Hu et al. (2022) explored the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, involving (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL. This process was catalyzed by rhodium and involved direct carbon-carbon bond cleavage, highlighting the compound's role in innovative organic synthesis methodologies (Hu, Wang, Ma, Wang, & Liu, 2022).

Enzymatic Kinetic Resolution in Monomer Preparation

Zhang and Kazlauskas (1999) reported the first preparation of enantiopure indane monomer using (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL. The study focused on enzyme-catalyzed kinetic resolution to achieve high regioselectivity and enantioselectivity, demonstrating the compound's significance in the synthesis of monomers with specific configurations (Zhang & Kazlauskas, 1999).

Lipase-Mediated Dynamic Kinetic Resolution

Shimomura et al. (2015) conducted studies on the dynamic kinetic resolution of secondary alcohols, including (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL. They combined Candida antarctica lipase and zeolite in an ionic liquid solvent system, demonstrating the compound's role in enhancing green chemistry and catalysis (Shimomura, Harami, Matsubara, Nokami, Katada, & Itoh, 2015).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Direcciones Futuras

This would involve looking at current research on the compound and potential future applications or areas of study.

Please note that not all of this information may be available for all compounds, especially those that are less well-studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. If you have access to a university or institutional library, they may be able to help you access more specialized databases or publications. If this is for academic or professional work, you should also consider consulting with a mentor or colleague who is experienced in chemistry or the specific area you are studying.

Propiedades

IUPAC Name |

(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXIUUZVRAOHBS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL | |

CAS RN |

1038919-63-9 | |

| Record name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)

![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)